molecular formula C30H20BrNO3 B10882817 2-(4-Bromophenyl)-2-oxoethyl 2,3-diphenylquinoline-4-carboxylate

2-(4-Bromophenyl)-2-oxoethyl 2,3-diphenylquinoline-4-carboxylate

Cat. No.: B10882817
M. Wt: 522.4 g/mol
InChI Key: PZZDXGVYWVDTMB-UHFFFAOYSA-N
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Description

2-(4-BROMOPHENYL)-2-OXOETHYL 2,3-DIPHENYL-4-QUINOLINECARBOXYLATE is a complex organic compound that belongs to the class of quinoline carboxylates This compound is characterized by the presence of a bromophenyl group, a diphenyl group, and a quinoline carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOPHENYL)-2-OXOETHYL 2,3-DIPHENYL-4-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base.

    Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or a brominating agent such as N-bromosuccinimide.

    Formation of the ester linkage: The final step involves the esterification of the quinoline carboxylic acid with 2-(4-bromophenyl)-2-oxoethanol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMOPHENYL)-2-OXOETHYL 2,3-DIPHENYL-4-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

2-(4-BROMOPHENYL)-2-OXOETHYL 2,3-DIPHENYL-4-QUINOLINECARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-BROMOPHENYL)-2-OXOETHYL 2,3-DIPHENYL-4-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA: Binding to DNA and affecting gene expression.

    Modulating signaling pathways: Influencing cellular signaling pathways that regulate cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-BROMOPHENYL)-2-OXOETHYL 2,3-DIPHENYL-4-QUINOLINECARBOXYLATE: Unique due to the presence of both bromophenyl and diphenyl groups.

    2-(4-CHLOROPHENYL)-2-OXOETHYL 2,3-DIPHENYL-4-QUINOLINECARBOXYLATE: Similar structure but with a chlorophenyl group instead of a bromophenyl group.

    2-(4-METHOXYPHENYL)-2-OXOETHYL 2,3-DIPHENYL-4-QUINOLINECARBOXYLATE: Contains a methoxyphenyl group instead of a bromophenyl group.

Uniqueness

The uniqueness of 2-(4-BROMOPHENYL)-2-OXOETHYL 2,3-DIPHENYL-4-QUINOLINECARBOXYLATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C30H20BrNO3

Molecular Weight

522.4 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 2,3-diphenylquinoline-4-carboxylate

InChI

InChI=1S/C30H20BrNO3/c31-23-17-15-20(16-18-23)26(33)19-35-30(34)28-24-13-7-8-14-25(24)32-29(22-11-5-2-6-12-22)27(28)21-9-3-1-4-10-21/h1-18H,19H2

InChI Key

PZZDXGVYWVDTMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N=C2C4=CC=CC=C4)C(=O)OCC(=O)C5=CC=C(C=C5)Br

Origin of Product

United States

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